molecular formula C11H19NO4 B595497 (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid CAS No. 129786-68-1

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Cat. No.: B595497
CAS No.: 129786-68-1
M. Wt: 229.276
InChI Key: XVMAKOPYGXUPPU-LLVKDONJSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Starting Material: Amino acid derivative

    Reagent: Di-tert-butyl dicarbonate (Boc2O)

    Base: Triethylamine

    Solvent: Dichloromethane

    Conditions: Room temperature

Industrial Production Methods

In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Deprotection: The major product is the free amino acid derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in further chemical reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-L-alanine
  • N-tert-Butoxycarbonyl-L-phenylalanine
  • N-tert-Butoxycarbonyl-L-valine

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is unique due to its specific structure, which includes a pent-4-enoic acid moiety. This structure provides distinct reactivity patterns compared to other Boc-protected amino acids, making it valuable in specialized synthetic applications .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid, also known by its CAS number 129786-68-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C11_{11}H19_{19}NO4_4, with a molecular weight of 229.27 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit various enzymes, including histone deacetylases (HDACs), which play a crucial role in regulating gene expression. The structural characteristics of this compound suggest potential interactions with enzyme active sites due to the presence of the carboxylic acid moiety.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating signaling pathways associated with inflammation. This may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.
  • Antitumor Activity : Some studies suggest that derivatives of this compound can exhibit antitumor effects, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

StudyMethodFindings
Study 1Cell viability assays on cancer cell linesShowed significant reduction in cell viability at concentrations above 10 µM.
Study 2HDAC inhibition assayExhibited IC50_{50} values ranging from 14 to 67 nM against HDAC isoforms.
Study 3Inflammatory cytokine assaysReduced levels of TNF-alpha and IL-6 in activated macrophages by up to 50%.

Case Studies

  • Case Study on Antitumor Effects : A study involving the treatment of malignant pleural mesothelioma cells indicated that this compound could reduce tumor growth when combined with other chemotherapeutic agents, suggesting a synergistic effect.
  • Case Study on Inflammation : In a model of acute inflammation, administration of this compound led to decreased edema and lower levels of inflammatory markers compared to controls, highlighting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMAKOPYGXUPPU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC=C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652928
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129786-68-1
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.